An In-depth Technical Guide to 2'-Deoxytubercidin 5'-triphosphate (dTuTP)
An In-depth Technical Guide to 2'-Deoxytubercidin 5'-triphosphate (dTuTP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxytubercidin (B559651) 5'-triphosphate (dTuTP), also known as 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP), is a crucial analog of deoxyadenosine (B7792050) triphosphate (dATP). Its primary utility lies in its ability to resolve band compressions in Sanger sequencing of GC-rich DNA regions. This technical guide provides a comprehensive overview of dTuTP, including its chemical properties, biological activity, and detailed experimental protocols for its synthesis and application in DNA sequencing. Quantitative data on its enzymatic incorporation and inhibitory activities are presented, along with diagrams illustrating its mechanism of action and experimental workflows.
Introduction
2'-Deoxytubercidin 5'-triphosphate is a synthetic analog of the naturally occurring deoxyadenosine triphosphate. The key structural modification in dTuTP is the substitution of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom. This seemingly minor alteration has profound effects on the molecule's ability to form non-canonical hydrogen bonds, making it an invaluable tool in molecular biology, particularly in DNA sequencing. By preventing the formation of Hoogsteen base pairs, which can lead to secondary structures in G-rich DNA sequences, dTuTP ensures more accurate and reliable sequencing results.
Chemical and Physical Properties
The chemical properties of 2'-Deoxytubercidin 5'-triphosphate are summarized in the table below.
| Property | Value |
| Synonyms | 7-deaza-2'-deoxyadenosine-5'-triphosphate, 7-deaza-dATP, c7dATP |
| Molecular Formula | C₁₁H₁₇N₄O₁₂P₃ |
| Molecular Weight | 490.19 g/mol |
| Appearance | White amorphous powder |
| Solubility | Soluble in water |
| Purity (HPLC) | ≥ 95% |
| Concentration | Typically supplied as a 10 mM - 11 mM solution in water |
| pH | 7.5 ±0.5 |
| Spectroscopic Properties | λmax 270 nm, ε 11.3 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)[1] |
Biological Activity and Mechanism of Action
The biological significance of dTuTP stems from its role as a substrate analog for DNA polymerases and its inhibitory effects on certain enzymes.
Substrate for DNA Polymerases
During DNA synthesis, DNA polymerases incorporate dTuTP opposite a thymine (B56734) base in the template strand, mimicking the action of dATP. However, the absence of the N7 atom in the purine ring of dTuTP prevents the formation of Hoogsteen hydrogen bonds, which are a primary cause of secondary structures in G-rich DNA sequences. These secondary structures can cause "band compressions" in Sanger sequencing, where distinct DNA fragments migrate at the same rate on a sequencing gel, leading to ambiguous or incorrect sequence reads. By incorporating dTuTP, the formation of these secondary structures is disrupted, resulting in improved resolution and accuracy of the sequencing data.[2][3][4]
While Taq polymerase can incorporate 7-deaza-purine nucleotides, it shows a preference for the natural purine nucleotides. The incorporation efficiency of 7-deaza-dATP is lower than that of 7-deaza-dGTP.[5][6]
Inhibition of Telomerase
2'-Deoxytubercidin 5'-triphosphate has been shown to be a potent inhibitor of human telomerase, an enzyme crucial for maintaining telomere length and implicated in cellular aging and cancer.
| Enzyme | Inhibitor | IC₅₀ (µM) | Reference |
| Human Telomerase | 7-deaza-dATP | 8 | [1] |
Experimental Protocols
Enzymatic Synthesis of 2'-Deoxytubercidin 5'-triphosphate
A common method for synthesizing dTuTP involves the enzymatic phosphorylation of the corresponding nucleoside, 2'-deoxytubercidin.
Materials:
-
2'-deoxytubercidin
-
Appropriate kinase enzymes (e.g., deoxyribonucleoside kinase)
-
ATP (as a phosphate (B84403) donor)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
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Purification system (e.g., HPLC)
Protocol:
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Dissolve 2'-deoxytubercidin in the reaction buffer.
-
Add ATP and the kinase enzyme(s) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the kinase (typically 37°C) for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.
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Once the reaction is complete, purify the 2'-Deoxytubercidin 5'-triphosphate using anion-exchange HPLC.
-
Lyophilize the purified product to obtain a white powder.
Cycle Sequencing using 7-deaza-dATP
This protocol is adapted for use with a BigDye™ Terminator Cycle Sequencing Kit.
Materials:
-
Purified PCR product or plasmid DNA (template)
-
Sequencing primer
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BigDye™ Terminator v3.1 Sequencing Standard Kit (or similar)
-
7-deaza-dATP solution (10 mM)
-
Nuclease-free water
-
Sequencing plate and seals
-
Thermal cycler
-
Ethanol (B145695)/EDTA for precipitation
-
Hi-Di™ Formamide
Protocol:
-
Reaction Setup: In a 0.2 mL microtube or a well of a sequencing plate, prepare the following reaction mixture:
-
Purified DNA template: 20 to 30 ng per 100 bp
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Sequencing Primer: 10 pmol
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BigDye™ Terminator Ready Reaction Mix: 2 µL
-
5X Sequencing Buffer: 2 µL
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7-deaza-dATP (10 mM): 1 µL (replace a portion of the dATP in the mix)
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Nuclease-free water: to a final volume of 10 µL
-
-
Thermal Cycling: Perform cycle sequencing using the following parameters:
-
Initial Denaturation: 96°C for 1 minute
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25-35 Cycles:
-
96°C for 10 seconds
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50-55°C for 5 seconds (adjust annealing temperature based on primer Tm)
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60°C for 4 minutes
-
-
Final Extension: 60°C for 10 minutes
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Hold: 4°C
-
-
Purification:
-
To each sequencing reaction, add 2.5 µL of 125 mM EDTA.
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Add 30 µL of 100% ethanol and mix thoroughly.
-
Incubate at room temperature for 15 minutes to precipitate the DNA fragments.
-
Centrifuge at high speed for 20 minutes.
-
Carefully aspirate the supernatant.
-
Wash the pellet with 100 µL of 70% ethanol and centrifuge for 10 minutes.
-
Remove the supernatant and air-dry the pellet.
-
-
Resuspension and Analysis:
-
Resuspend the dried pellet in 10-12 µL of Hi-Di™ Formamide.
-
Denature the samples at 95°C for 5 minutes and then immediately place on ice.
-
Analyze the samples on an automated DNA sequencer.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of dTuTP.
Mechanism of Action in DNA Sequencing
Caption: dTuTP prevents Hoogsteen pairing and band compression.
Logical Relationship in Sequencing Improvement
Caption: Logical flow of dTuTP's role in improving sequencing.
Conclusion
2'-Deoxytubercidin 5'-triphosphate is an indispensable tool for molecular biologists and genomic researchers. Its unique ability to mitigate the challenges posed by GC-rich templates in DNA sequencing has significantly contributed to the accuracy and reliability of genomic data. This guide has provided a detailed overview of its properties, mechanism, and practical applications, equipping researchers with the knowledge to effectively utilize this important nucleotide analog in their work. Further research into the kinetic parameters of dTuTP with a wider range of DNA polymerases would provide even greater insight into its utility and potential for new applications in DNA synthesis and diagnostics.
References
- 1. 7-Deaza-dATP, 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
